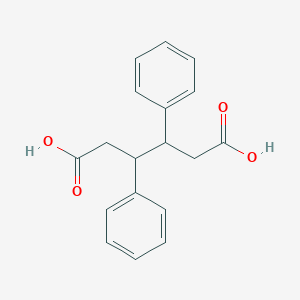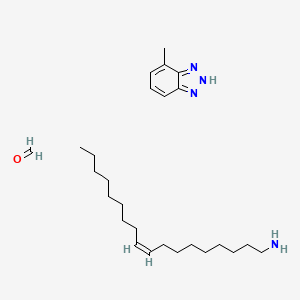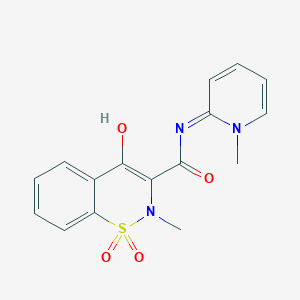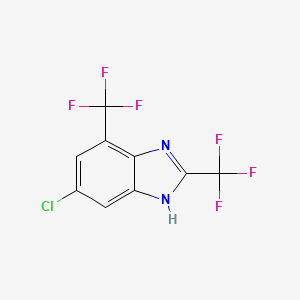
Cyclopropane, 1-methylene-3-methyl-2-trimethylsilyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopropane, 1-methylene-3-methyl-2-trimethylsilyl- is an organic compound with the molecular formula C8H16Si. This compound is a derivative of cyclopropane, featuring a trimethylsilyl group and a methylene group attached to the cyclopropane ring. It is known for its unique chemical properties and reactivity, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropane, 1-methylene-3-methyl-2-trimethylsilyl- typically involves the cyclopropanation of alkenes. One common method is the Rhodium-catalyzed cyclopropanation of α-silyl styrenes with aryl diazoacetates, followed by desilylation of the resulting silyl cyclopropane carboxylates . This method provides high yields and selectivity under mild reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclopropane, 1-methylene-3-methyl-2-trimethylsilyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can yield hydrocarbons or other reduced forms.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (e.g., Grignard reagents) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while reduction can produce alkanes or alkenes.
Wissenschaftliche Forschungsanwendungen
Cyclopropane, 1-methylene-3-methyl-2-trimethylsilyl- has diverse applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research explores its use in developing new pharmaceuticals and therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which Cyclopropane, 1-methylene-3-methyl-2-trimethylsilyl- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trimethylsilyl group can enhance the compound’s stability and reactivity, facilitating its participation in various chemical reactions. Specific pathways and targets depend on the context of its application, whether in synthesis or biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Cyclopropane, 1-methyl-2-methylene-3-(trimethylsilyl)-
- Cyclopentane, 1-methyl-3-(2-methylpropyl)-
- Cyclopropane, 1,1-dimethyl-2-methylene-
Uniqueness
Cyclopropane, 1-methylene-3-methyl-2-trimethylsilyl- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of the trimethylsilyl group enhances its stability and makes it a valuable intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C8H16Si |
|---|---|
Molekulargewicht |
140.30 g/mol |
IUPAC-Name |
trimethyl-(2-methyl-3-methylidenecyclopropyl)silane |
InChI |
InChI=1S/C8H16Si/c1-6-7(2)8(6)9(3,4)5/h7-8H,1H2,2-5H3 |
InChI-Schlüssel |
OQXCGZQZZRBRLV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(C1=C)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,8-Dimethyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione](/img/structure/B13782691.png)



![4-[4-[Bis(2-chloroethyl)amino]anilino]-2,6-dimethylphenol](/img/structure/B13782705.png)

![(4Z)-4-[(3-bromophenyl)methylene]-2-methyl-oxazol-5-one](/img/structure/B13782715.png)



![N-[2-[2-(carbamoylamino)ethyl-ethylamino]ethyl]octadecanamide;diethyl hydrogen phosphate](/img/structure/B13782737.png)
![3-{[(6-Methylheptyl)oxy]sulfonyl}benzene-1-sulfonic acid](/img/structure/B13782741.png)


